molecular formula C18H18BrNO2 B5401377 (E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one

(E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one

Cat. No.: B5401377
M. Wt: 360.2 g/mol
InChI Key: UOKCORXEHHSTGL-ACCUITESSA-N
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Description

(E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a bromophenyl group and an ethoxyanilino group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between 4-bromoacetophenone and 3-ethoxyaniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(3-ethoxyanilino)but-2-en-1-one
  • (E)-1-(4-fluorophenyl)-3-(3-ethoxyanilino)but-2-en-1-one
  • (E)-1-(4-methylphenyl)-3-(3-ethoxyanilino)but-2-en-1-one

Uniqueness

(E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The ethoxyanilino group also contributes to its distinct chemical properties.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(3-ethoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-3-22-17-6-4-5-16(12-17)20-13(2)11-18(21)14-7-9-15(19)10-8-14/h4-12,20H,3H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKCORXEHHSTGL-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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